Benzyl 1-methylhydrazinecarboxylate
Overview
Description
Benzyl 1-methylhydrazinecarboxylate is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of hydrazinecarboxylate, where the hydrazine nitrogen is substituted with a benzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 1-methylhydrazinecarboxylate can be synthesized through the reaction of benzyl chloroformate with methylhydrazine. The reaction typically involves the use of triethylamine as a base and dichloromethane as a solvent. The reaction is carried out at low temperatures, around -78°C, and then allowed to warm to room temperature over several hours .
Industrial Production Methods: This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 1-methylhydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound can form benzyl aldehyde or benzyl ketone derivatives.
Reduction: It can yield methylhydrazine or benzylhydrazine derivatives.
Substitution: Various substituted hydrazinecarboxylates can be formed depending on the reagents used.
Scientific Research Applications
Benzyl 1-methylhydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and heterocyclic compounds.
Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-microbial agents.
Mechanism of Action
The mechanism of action of Benzyl 1-methylhydrazinecarboxylate involves its interaction with various molecular targets. In biological systems, it can act as a precursor to active hydrazine derivatives, which can inhibit enzymes or interact with nucleic acids. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Methyl hydrazinocarboxylate: Similar in structure but lacks the benzyl group.
Ethyl hydrazinocarboxylate: Similar but has an ethyl group instead of a benzyl group.
Benzyl carbazate: Similar but lacks the methyl group on the hydrazine nitrogen.
Uniqueness: Benzyl 1-methylhydrazinecarboxylate is unique due to the presence of both benzyl and methyl groups on the hydrazine nitrogen. This dual substitution can influence its reactivity and the types of derivatives it can form, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
benzyl N-amino-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(10)9(12)13-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHFHDKOHJROV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459019 | |
Record name | Benzyl 1-methylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37519-04-3 | |
Record name | Benzyl 1-methylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl(benzyloxy)carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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